N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C19H15N5O3S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15N5O3S/c25-16(12-24-18(26)9-8-14(23-24)15-7-4-10-27-15)20-19-22-21-17(28-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,22,25) |
InChI Key |
PNOOTTRTCZSXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS Number: 1324087-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and cytotoxic properties based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H15N5O3S
- Molecular Weight : 393.4 g/mol
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a series of derivatives based on 1,3,4-thiadiazole have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4f | MCF-7 | 2.74 | BRAF and VEGFR inhibition |
| Compound 5d | HeLa | 0.37 | Induces apoptosis and cell cycle arrest |
| Sorafenib | HeLa | 7.91 | Reference drug |
The compound's structural features suggest that it may interact with critical targets involved in cancer proliferation pathways. For example, similar compounds have been shown to inhibit kinases such as BRAF and VEGFR with comparable IC50 values to established drugs like sorafenib .
Anti-inflammatory Activity
In addition to anticancer properties, this compound may possess anti-inflammatory effects. A study on benzoxazolinone-based thiadiazoles revealed significant inhibition of TNF-alpha production and overall anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Inhibition (%) at 5h | Mechanism |
|---|---|---|
| Compound 1f | 32.50% | TNF-alpha inhibition |
| Compound X (hypothetical) | TBD | TBD |
Study on Thiadiazole Derivatives
A study synthesized a library of benzothiazole derivatives containing thiadiazole moieties and evaluated their biological activities. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggested favorable interactions with active sites of kinases such as VEGFR and BRAF .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The MTT assay indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing comparable effects to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
Molecular docking studies suggest that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .
3. Antifungal Activity
The compound's structural components suggest potential antifungal properties. Studies on related pyrimidine derivatives have shown promising antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp., indicating that thiadiazole derivatives could be effective in agricultural applications or as antifungal agents in clinical settings .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of thiadiazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, warranting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Anti-inflammatory Activity
A series of docking studies were performed to assess the interaction between thiadiazole derivatives and 5-lipoxygenase. The findings suggested that modifications to the thiadiazole structure could enhance inhibitory activity, making these compounds promising candidates for anti-inflammatory drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole and pyridazinone rings participate in nucleophilic substitutions due to electron-deficient nitrogen atoms.
-
Mechanism : The sulfur atom in the thiadiazole ring acts as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or thiols .
-
Example : Reaction with piperidine in benzene replaces the benzylsulfanyl group, forming N-(5-piperidinyl-1,3,4-thiadiazol-2-yl) analogs .
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution at the α-position due to its electron-rich nature.
| Reaction Type | Reagents | Position | Product | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-furan derivative | Moderate regioselectivity | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT | C3/C5 | 3,5-Dibromo-furan analog | Requires controlled stoichiometry |
-
Limitation : Over-halogenation may occur without precise temperature control.
Thiadiazole Oxidation
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C | Thiadiazole S-oxide | Bioactivation precursor | |
| KMnO₄ | H₂O, pH 7, RT | Ring-opening to sulfonic acid | Not synthetically useful |
Pyridazinone Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 6-Hydroxypyridazine derivative | 55% | |
| H₂/Pd-C | EtOH, 50 psi, 4 h | Tetrahydro-pyridazinone | 90% |
-
Selectivity : NaBH₄ selectively reduces the carbonyl group without affecting the furan ring.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Rate Constant (k, h⁻¹) | Source |
|---|---|---|---|---|
| Acidic (pH 2) | HCl (6M), reflux | Carboxylic acid + 5-benzylthiadiazolamine | 0.12 | |
| Basic (pH 12) | NaOH (2M), 80°C | Carboxylate salt | 0.25 |
-
Stability : The compound shows moderate stability in neutral aqueous solutions (t₁/₂ = 48 h at 25°C) .
Cross-Coupling Reactions
The furan and pyridazinone rings enable transition-metal-catalyzed couplings:
-
Key Insight : The furan’s oxygen lone pairs enhance oxidative addition efficiency in Pd-catalyzed reactions.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–250°C) : Loss of benzyl group (Δm = 18%).
-
Stage 2 (300–350°C) : Pyridazinone ring fragmentation (Δm = 45%).
Biological Relevance of Reactivity
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The benzyl group at position 5 of the thiadiazole distinguishes the target compound from analogs with alternative substituents:
Key Observations :
Variations in the Pyridazinone Substituent
The furan-2-yl group at position 3 of the pyridazinone differentiates the target compound from phenyl-substituted analogs:
Key Observations :
- Furan vs.
Implications for the Target Compound :
Preparation Methods
Thiosemicarbazide Intermediate Formation
The 1,3,4-thiadiazole scaffold is synthesized from thiosemicarbazide derivatives. Benzyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux to yield 1-benzylthiosemicarbazide. Cyclization is achieved using phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, yielding 5-benzyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzyl isothiocyanate | Ethanol | Reflux | 6 h | 85% |
| POCl₃ | Toluene | 80°C | 3 h | 78% |
Characterization Data
Synthesis of 2-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)Acetic Acid
Pyridazinone Ring Formation
Furan-2-carbaldehyde undergoes aldol condensation with ethyl acetoacetate to form a diketone intermediate. Cyclization with hydrazine hydrate in acetic acid yields 3-(furan-2-yl)-6-hydroxypyridazine, which is oxidized to the pyridazinone using MnO₂.
Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aldol condensation | Ethyl acetoacetate | Ethanol | Reflux | 70% |
| Cyclization | Hydrazine hydrate | Acetic acid | 100°C | 65% |
| Oxidation | MnO₂ | DCM | RT | 80% |
Acetic Acid Side Chain Introduction
The pyridazinone undergoes alkylation with ethyl bromoacetate in the presence of K₂CO₃ in DMF. Saponification with NaOH yields 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid.
Characterization Data
-
1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 1H, furan-H), 6.85 (m, 2H, furan-H), 4.20 (s, 2H, CH₂CO), 3.90 (s, 1H, NH).
Coupling of Thiadiazole and Pyridazinyl Moieties
Amide Bond Formation
The 5-benzyl-1,3,4-thiadiazol-2-amine reacts with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile. The reaction proceeds at room temperature for 24 h.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | Acetonitrile | RT | 24 h | 68% |
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.10 (s, 1H, NH), 7.40–7.25 (m, 5H, Ar-H), 6.95–6.75 (m, 3H, furan-H), 4.35 (s, 2H, CH₂CO), 3.80 (s, 2H, CH₂-benzyl).
Optimization and Challenges
Q & A
Q. What in vitro models are appropriate for pharmacokinetic evaluation?
- Methodological Answer :
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
